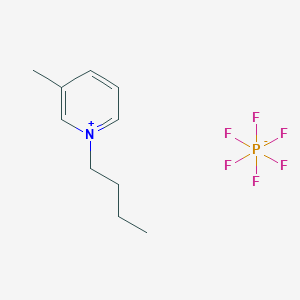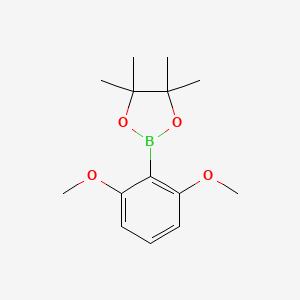
硫蛋白酸
概述
描述
硫堇醋酸盐,也称为劳氏紫,是一种广泛用于生物染色的变色性阳离子染料。它是一种杂环化合物的盐,在结构上与亚甲蓝有关。 硫堇醋酸盐以其强烈的染色特性而闻名,并用于各种生物和化学应用 .
科学研究应用
硫堇醋酸盐在科学研究中具有广泛的应用:
生物染色: 它用作染色质和粘液的通用核染色剂,染色尼氏体,并在活检切片中显示恶性细胞.
DNA 染色: 硫堇醋酸盐可以替代雪夫试剂用于 DNA 的定量飞利浦染色.
电子转移: 它用于在微生物燃料电池中介导电子转移.
光学显微镜: 硫堇醋酸盐用于为光学显微镜染色植物材料的半薄切片.
作用机制
硫堇醋酸盐通过与细胞膜中带负电荷的磷脂发生静电相互作用来发挥作用。这种相互作用会导致孔隙形成或与脂质结构域的特定相互作用,从而导致膜通透性发生变化。 这种机制被认为与其对细菌、真菌和其他细胞的毒性有关 .
类似化合物:
亚甲蓝: 结构上与硫堇醋酸盐有关,亚甲蓝也具有吩噻嗪核心,并用于类似的染色应用.
天青 A、天青 B、天青 C: 这些化合物是在亚甲蓝氧化过程中形成的中间体,具有相似的染色特性.
独特性: 硫堇醋酸盐以其强烈的变色性染色特性及其在微生物燃料电池中介导电子转移的能力而独树一帜。 它在生物染色和 DNA 染色应用中的多功能性也使其区别于其他类似化合物 .
安全和危害
Thionin acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept away from strong oxidizing agents .
Relevant Papers The paper titled “The thionin family of antimicrobial peptides” provides valuable insights into the properties and potential applications of thionins . Another paper titled “The Lysozyme Inhibitor Thionine Acetate Is Also an Inhibitor of the Soluble Lytic Transglycosylase Slt35 from Escherichia coli” discusses the inhibitory effects of Thionin acetate on certain enzymes .
生化分析
Biochemical Properties
Thionin acetate is part of the thionin family of proteins, which are low-molecular-weight proteins (Mr ca. 5000) found in seeds, stems, roots, and leaves of a number of plant species . These proteins show both sequence and structural homology and are toxic to bacteria, fungi, yeasts, and various naked cells in vitro . The toxicity of thionin acetate requires an electrostatic interaction of the positively charged thionin with the negatively charged phospholipids making up the membrane .
Cellular Effects
Thionin acetate exerts a broad cellular toxicity against a wide range of organisms and eukaryotic cell lines . It is believed to be involved in protection against plant pathogens, including bacteria and fungi, by working directly at the membrane . This suggests that thionin acetate could have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of thionin acetate involves either pore formation or a specific interaction with a certain lipid domain after the electrostatic interaction of the positively charged thionin with the negatively charged phospholipids of the membrane . This domain might be composed of phosphoinositides, which mediate transduction of environmental signals in eukaryotes .
准备方法
合成路线和反应条件: 硫堇醋酸盐可以通过在适当条件下使铁粉与硫粉反应来合成。 这种反应通常需要升高的温度以及使用还原剂或催化剂来促进反应 .
工业生产方法: 在工业环境中,硫堇醋酸盐通过涉及必要的试剂和条件的受控化学反应生产,以确保高纯度和产率。 该过程通常涉及谨慎处理化学品并保持特定的反应条件,以达到所需的产质量 .
化学反应分析
反应类型: 硫堇醋酸盐经历各种化学反应,包括氧化、还原和取代反应。它是一种 pH 依赖性氧化还原指示剂,在 pH 7.0 时的标准还原电势 (E₀) 为 0.06。 它的还原形式,无色硫堇,是无色的 .
常见试剂和条件:
氧化: 硫堇醋酸盐可以用氧化剂氧化成其无色形式。
还原: 它可以用还原剂还原回其原始形式。
取代: 硫堇醋酸盐可以在合适的条件下与各种亲核试剂发生取代反应。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,硫堇醋酸盐的氧化会导致无色硫堇,而还原可以再生原始硫堇醋酸盐 .
相似化合物的比较
Methylene Blue: Structurally related to thionin acetate, methylene blue also features a phenothiazine core and is used in similar staining applications.
Azure A, Azure B, Azure C: These compounds are intermediates formed during the oxidation of methylene blue and share similar staining properties.
Uniqueness: Thionin acetate is unique due to its strong metachromatic staining properties and its ability to mediate electron transfer in microbial fuel cells. Its versatility in biological staining and DNA staining applications also sets it apart from other similar compounds .
属性
IUPAC Name |
(7-aminophenothiazin-3-ylidene)azanium;acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S.C2H4O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;1-2(3)4/h1-6,13H,14H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIRQYHDJINFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Thionin acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19870 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
78338-22-4 | |
| Record name | 78338-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Thionin acetate, also known as Lauth's violet, has the molecular formula C12H10ClN3O2S and a molecular weight of 291.75 g/mol.
ANone: While specific spectroscopic data wasn't detailed in the provided abstracts, researchers frequently employ techniques like UV-Vis spectroscopy [, , ] to analyze thionin acetate. UV-Vis spectroscopy helps determine its concentration in solutions and characterize its interactions with other molecules. Additionally, FTIR analysis is used to study its binding and the impact on functional groups. [, ].
ANone: Thionin acetate demonstrates stability across different environments. One study highlighted its use in fabricating a stable polyacrylic acid coating on polypropylene substrates, showcasing its resilience in both Phosphate Buffer Saline (PBS) and water []. This suggests potential for biomedical applications.
ANone: Research indicates that covalent organic frameworks (COFs) derived from thionin acetate exhibit promise as dyes and additives for DSSCs. Notably, RIO-43, a COF synthesized using thionin acetate, demonstrated notable efficiency in DSSC applications [, ].
ANone: Yes, a colorimetric assay utilizes the decrease in chloroperoxidase (CPO) enzyme activity caused by organophosphorus pesticides competing with thionin acetate for the enzyme's active site []. This competition leads to a measurable color change, enabling detection and quantification of these pesticides.
ANone: Researchers frequently utilize techniques like Fourier Transform Infrared Attenuated Total Reflectance (FTIR-ATR) [] and X-Ray Photoelectron Spectroscopy (XPS) [] to analyze the chemical composition and interactions of thionin acetate within materials. Additionally, electrochemical methods, including cyclic voltammetry (CV) and square wave voltammetry (SWV), are employed to study its redox behavior and interactions with DNA [].
ANone: Thionin acetate plays a role in biosensor development. It has been successfully employed as a redox mediator in nitrate biosensors, showcasing its ability to facilitate electron transfer in biological systems []. Furthermore, its use in developing an ultrasensitive bioelectrochemical system for CD105 determination highlights its potential in disease diagnostics and monitoring [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)
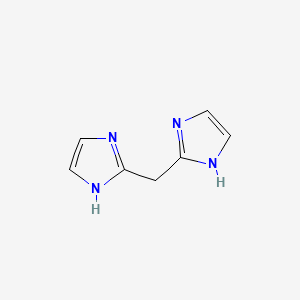
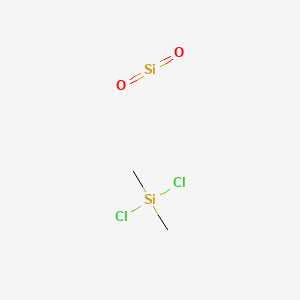
![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)


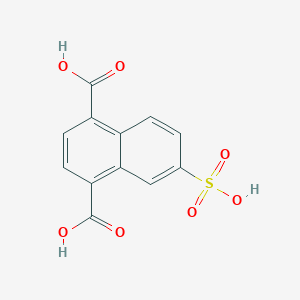
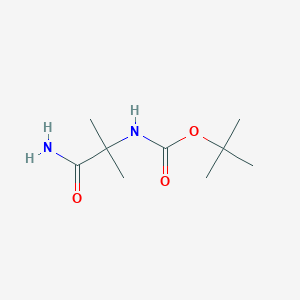
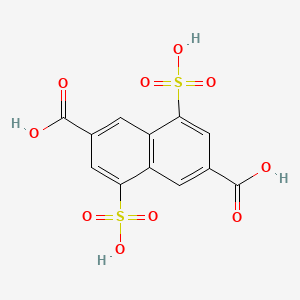
![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)


